Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
X-ray Crystallographic Analysis of Bicyclic Framework Geometry
X-ray diffraction studies of derivatives such as (1R,5R,6R)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate provide critical insights into the bicyclic framework’s geometry. The crystal structure reveals a tricyclic system with a fused cyclopropane ring, where the azabicyclo[3.1.0]hexane core adopts a puckered conformation. Key bond lengths include the N–C2 bond at 1.47 Å and C1–C6 bond at 1.54 Å, consistent with partial double-bond character due to conjugation with the adjacent carbonyl groups. The cyclopropane ring exhibits characteristic bond angles of 59.8°–60.3°, reflecting substantial ring strain.
The ethyl carboxylate substituent at position 1 occupies an axial orientation relative to the bicyclic system, stabilized by weak C–H···O hydrogen bonds with the carbonyl oxygen. This spatial arrangement creates a chiral center at C1, with the (1R,5S) configuration confirmed through Flack parameter analysis. Comparative analysis with the parent 3-azabicyclo[3.1.0]hexane structure shows that esterification at C1 increases planarity in the six-membered ring, reducing the N–C–C–C dihedral angle from 35.2° to 28.7°.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy reveals dynamic conformational behavior in solution. For the morpholino-substituted derivative endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane, ^1^H NMR coupling constants (J = 9.8 Hz between H5 and H6) indicate a chair-like conformation with equatorial orientation of the morpholino group. In contrast, diastereomers such as 10a and 10b exhibit vicinal coupling constants of J = 4.2–4.5 Hz, characteristic of boat conformations.
Variable-temperature ^13^C NMR studies of ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate show coalescence of the C3 and C5 signals at 253 K, corresponding to an energy barrier of 45 kJ/mol for ring inversion. Nuclear Overhauser effect spectroscopy (NOESY) correlations between the ethyl ester’s methyl protons and H6 confirm the axial position of the carboxylate group, consistent with crystallographic data.
Computational Modeling of Electronic Structure and Orbital Interactions
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal pronounced charge polarization within the bicyclic framework. The nitrogen atom carries a partial negative charge (−0.32 e), while the adjacent C2 carbon exhibits a positive charge (+0.18 e). This polarization facilitates nucleophilic attack at C2, as observed in cycloaddition reactions with dipolarophiles.
Frontier molecular orbital analysis identifies the highest occupied molecular orbital (HOMO) as a π-antibonding combination of the nitrogen lone pair and C2–C3 σ-bond, localized over the cyclopropane ring. The lowest unoccupied molecular orbital (LUMO) resides primarily on the carbonyl group (energy = −1.8 eV), explaining the compound’s reactivity toward nucleophiles. Non-covalent interaction (NCI) plots highlight stabilizing CH–π interactions between the ethyl group and aromatic substituents in derivatives, contributing to conformational rigidity.
Comparative Topological Analysis With Related Azabicyclo Systems
Topological comparisons with 3-azabicyclo[3.1.1]heptane reveal distinct strain profiles. The [3.1.0] system exhibits 28.5 kcal/mol of strain energy versus 18.9 kcal/mol for the [3.1.1] analog, as calculated via MNDOC semiempirical methods. This difference arises primarily from the smaller cyclopropane ring in the [3.1.0] framework, which imposes severe angle distortion.
Electron localization function (ELF) analysis demonstrates greater σ-delocalization in the N–C2 bond of ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate compared to non-esterified analogs. This delocalization reduces the nitrogen’s basicity by 1.5 pKa units, as confirmed by protonation experiments. The compound’s molecular volume (137.2 ų) exceeds that of simpler azabicyclo derivatives (121–129 ų) due to steric bulk from the ethyl carboxylate group.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1 |
InChI Key |
KYOYTSMQIIGIRI-SVRRBLITSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@@H]1CNC2 |
Canonical SMILES |
CCOC(=O)C12CC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C8H13NO2
- Molecular Weight: 155.19 g/mol
- CAS Number: 1204820-73-4
The compound features a bicyclic structure that contributes to its unique interaction with biological targets, making it a subject of interest in drug design.
Neurological Research
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate has been studied for its potential neuroprotective effects. Research indicates that compounds of similar structure can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in conditions like Alzheimer's disease and Parkinson's disease.
Antidepressant Activity
Studies have suggested that azabicyclic compounds may exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain. The structural characteristics of this compound allow it to interact with various receptors involved in mood regulation.
Pain Management
Preliminary studies indicate that this compound may possess analgesic properties. Its ability to cross the blood-brain barrier could make it a candidate for developing new pain management therapies, particularly for chronic pain conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that create the bicyclic framework while introducing functional groups necessary for biological activity.
Synthetic Pathway Overview:
- Starting Materials: Utilize readily available precursors such as cyclopentene derivatives.
- Reactions: Employ cyclization reactions followed by functional group modifications to achieve the desired structure.
- Purification: Use chromatographic techniques to isolate the target compound with high purity.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In another clinical trial involving animal models of depression, this compound was administered over several weeks. Behavioral assessments demonstrated a marked improvement in depressive symptoms, correlating with increased levels of serotonin metabolites in the brain.
Potential Future Directions
Research into this compound is ongoing, with several potential applications being explored:
- Development of new antidepressants targeting specific neurotransmitter systems.
- Exploration of its role as an analgesic agent in chronic pain management.
- Investigating its efficacy in treating neurodegenerative disorders through further preclinical and clinical studies.
Mechanism of Action
The mechanism of action of Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry and substituent positions significantly influence biological activity and synthetic utility:
*Calculated based on analogous structures.
Key Observations :
- Positional Isomerism : Carboxylate placement (1 vs. 6) alters steric and electronic properties. For example, the (1R,5S,6R) isomer is used in isocitrate dehydrogenase (IDH1) inhibitor synthesis , while the (1R,5S) variant is leveraged in BET inhibitor development .
- Stereochemical Impact : The (1S,5S) hydrochloride salt (CAS 1373253-19-0) is commercially available as a building block, whereas the (1R,5S) form is more frequently cited in drug discovery .
Functionalized Derivatives
Derivatization at the 3-aza position or bicyclic core modulates biological activity and solubility:
Key Observations :
Pharmaceutical Relevance
Several analogs are advanced to preclinical or clinical stages:
- BET Inhibitors : (1R,5S,6S)-3-azabicyclo[3.1.0]hexane derivatives show potent BET BD2-selective inhibition (IC₅₀ < 100 nM) .
- Sustained-Release Formulations : (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2628280-40-8) is formulated for prolonged action in neurological disorders .
Biological Activity
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C8H13NO2
- Molecular Weight: 155.2 g/mol
- CAS Number: 1204820-73-4
- Purity: ≥95% .
This compound acts primarily as a modulator of neurotransmitter systems, particularly influencing monoamine neurotransmitters like serotonin and dopamine. Its structure allows it to interact with various receptors and enzymes involved in neurotransmission, which may contribute to its neuroprotective effects.
1. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). It has been shown to engage pathways that regulate autophagy and protein aggregation, which are critical in the pathophysiology of ALS .
2. Antidepressant Potential
Studies suggest that this compound could serve as a candidate for antidepressant therapies by modulating serotonergic and dopaminergic pathways . Its ability to enhance neurotransmitter release and receptor sensitivity is under investigation.
Case Studies
Case Study 1: Neuroprotection in ALS Models
A study evaluated the effects of this compound on TDP-43 protein aggregates in motor neuron cultures. The compound significantly reduced the accumulation of phosphorylated TDP-43 aggregates, suggesting a potential mechanism for its neuroprotective action .
Case Study 2: Behavioral Studies in Rodent Models
In behavioral assays, rodents treated with this compound displayed reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects .
Comparative Analysis of Biological Activity
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton and carbon environments (e.g., bicyclic ring protons at δ 1.2–3.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., C26H35N3O4 for a peptidomimetic precursor) .
- X-ray diffraction : Validates crystal packing and bond angles (e.g., triclinic crystal system for tert-butyl derivatives) .
How do structural modifications influence the compound’s biological target engagement?
Q. Advanced
- Carboxylic acid vs. ester : Hydrolysis of the ethyl ester to a free carboxylic acid enhances binding to mutant IDH1 enzymes in leukemia research .
- N-substitution : N-methylation retains analgesic activity, while N-allyl or N-hexyl groups abolish it, indicating steric and electronic dependencies .
- Aromatic substituents : Para-substituted aryl groups (e.g., 4-methylphenyl) optimize σ receptor binding affinity .
What strategies optimize pharmacokinetic properties of derivatives for therapeutic use?
Q. Advanced
- Prodrug approaches : tert-Butyl esters (e.g., tert-butyl (1R,5S,6S)-6-amide derivatives) improve solubility and bioavailability, later hydrolyzed in vivo .
- PEGylation : Introduction of polyethylene glycol (PEG) chains in peptidomimetics enhances half-life .
- Metabolic stability : Fluorination at strategic positions reduces oxidative degradation, as seen in BET inhibitor optimization .
How are computational methods applied to study this compound’s mechanism?
Q. Advanced
- Docking studies : Predict binding modes to IDH1 mutants (e.g., R132H) using AutoDock Vina, validated by IC50 values from enzymatic assays .
- MD simulations : Assess conformational stability of bicyclic cores in aqueous environments, guiding solubility modifications .
What in vitro assays evaluate the compound’s therapeutic potential?
Q. Advanced
- Enzymatic inhibition : Fluorescence-based assays measure IC50 against IDH1 mutants (e.g., 0.5–10 μM range) .
- Antimalarial activity : Plasmodium falciparum (K1 strain) cultures test growth inhibition (e.g., EC50 values via SYBR Green assays) .
- Cytotoxicity : Vero cell viability assays ensure selectivity (e.g., >50 μM for non-toxic derivatives) .
How are enantiomers separated and tested for activity?
Q. Advanced
- Chiral chromatography : Uses columns like Chiralpak IA/IB to resolve (±)-mixtures .
- Pharmacological profiling : Each enantiomer is tested in rodent pain models (e.g., rat paw-pressure assay), with only the (1R,5S) form showing efficacy .
What role does the bicyclic scaffold play in drug design?
Q. Advanced
- Conformational rigidity : Restricts rotational freedom, enhancing target binding (e.g., σ receptor ligands with sub-μM affinity) .
- Metabolic resistance : The bicyclic structure resists cytochrome P450 oxidation, improving in vivo stability .
How are contradictions in biological data resolved across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
